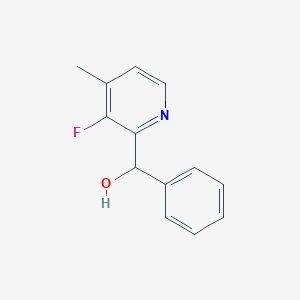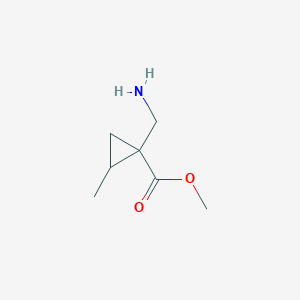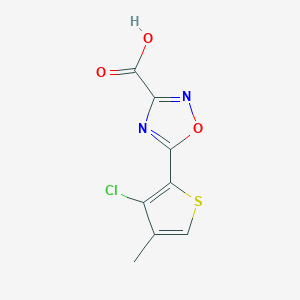
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, and it exists as a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-propan-2-amine and difluoromethoxy reagents.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to produce high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique properties make it valuable in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride include:
(S)-1-(Methoxy)propan-2-amine dihydrochloride: A similar compound with a methoxy group instead of a difluoromethoxy group.
(S)-1-(Trifluoromethoxy)propan-2-amine dihydrochloride: A compound with a trifluoromethoxy group, which may have different chemical properties and applications.
(S)-1-(Difluoromethoxy)butan-2-amine dihydrochloride: A compound with a longer carbon chain, which can affect its reactivity and use.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as reactivity, stability, and biological activity. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H11Cl2F2NO |
|---|---|
Molecular Weight |
198.04 g/mol |
IUPAC Name |
(2S)-1-(difluoromethoxy)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H9F2NO.2ClH/c1-3(7)2-8-4(5)6;;/h3-4H,2,7H2,1H3;2*1H/t3-;;/m0../s1 |
InChI Key |
CMJFSZKUKFLVCV-QTNFYWBSSA-N |
Isomeric SMILES |
C[C@@H](COC(F)F)N.Cl.Cl |
Canonical SMILES |
CC(COC(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)


![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)








![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)
